molecular formula C19H20N2O3 B5084500 3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5084500
M. Wt: 324.4 g/mol
InChI Key: TWZGVPCEZMHBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound intended for research and development applications. As a pyrrolidine-2,5-dione derivative, it belongs to a class of structures that are frequently investigated in medicinal chemistry for their potential biological activities . The compound features a 1-(4-methoxyphenyl) substitution, a common pharmacophore found in compounds targeting a range of biological pathways, suggesting its value in the synthesis of novel therapeutic agents or as a biochemical tool . The specific presence of a benzyl(methyl)amino group at the 3-position may influence the compound's binding affinity and selectivity, making it a candidate for research in neuroscience and enzymology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-20(13-14-6-4-3-5-7-14)17-12-18(22)21(19(17)23)15-8-10-16(24-2)11-9-15/h3-11,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZGVPCEZMHBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Solubility: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 2k, 2l) or non-polar aryl groups (e.g., phenyl in 2j) .
  • Acid-Base Properties: The predicted pKa (~6.55) of the target compound aligns with analogs containing basic amino groups, suggesting favorable ionization under physiological conditions .

Pharmacological and Binding Affinity Comparisons

While direct receptor binding data for the target compound is unavailable, insights can be inferred from structurally related derivatives:

  • 5-HT1A/SERT Dual Affinity: Compounds like 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione (2j) show dual affinity for 5-HT1A and SERT, attributed to the indole moiety’s interaction with hydrophobic receptor pockets . The benzyl(methyl)amino group in the target compound may mimic this interaction, though its bulkier structure could alter binding kinetics .
  • Impact of N1 Substituents : The 4-methoxyphenyl group in the target compound may enhance selectivity for serotonin receptors compared to dichlorophenyl or benzylpiperidinyl analogs, as electron-donating groups (e.g., methoxy) often improve receptor-ligand complementarity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves three steps: (1) formation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives under acidic conditions (e.g., acetic acid reflux, as in ), (2) introduction of the benzyl(methyl)amino group via nucleophilic substitution using benzylmethylamine, and (3) coupling with 4-methoxyaniline.
  • Optimization : Yield improvements rely on controlling stoichiometry (e.g., excess 4-methoxyaniline to drive coupling) and temperature (60–80°C for cyclization). highlights the use of statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% threshold).
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group integration at δ 4.5–5.0 ppm).
  • X-ray Crystallography : Single-crystal analysis (as in ) resolves stereochemical ambiguities.

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s biological targets and binding affinity?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors like aromatase (CYP19A1), which has structural homology to enzymes targeted by pyrrolidine derivatives ().
  • MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS.
    • Validation : Compare predicted IC50 values with experimental data (e.g., aromatase IC50 ~20–25 µM for similar compounds; see Table 1 below).

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

  • Case Study : If Study A reports IC50 = 15 µM for kinase X, while Study B finds no inhibition:

  • Assay Conditions : Verify buffer pH (kinases are pH-sensitive; notes spatial orientation impacts activity).
  • Compound Stability : Test degradation via LC-MS under assay conditions (e.g., oxidative byproducts in DMSO stock).
  • Orthogonal Assays : Use fluorescence polarization (FP) alongside radiometric assays to cross-validate.

Data Analysis and Mechanistic Insights

Table 1 : Comparative Enzyme Inhibition of Pyrrolidine Derivatives (Adapted from )

CompoundTarget EnzymeIC50 (µM)Reference Compound (IC50)
Analog A (4-methoxy variant)Aromatase23.8Aminoglutethimide (20.0)
Analog B (benzyl-substituted)P450(17α)18.5Ketoconazole (12.1)

Q. What biochemical pathways are most likely modulated by this compound, based on structural analogs?

  • Pathways :

  • Steroidogenesis : Inhibition of CYP450 enzymes (e.g., aromatase, 17α-hydroxylase) via competitive binding to heme iron ().
  • Neurotransmitter Regulation : Interaction with monoamine transporters (e.g., SERT, DAT) due to benzylamine moieties ().
    • Experimental Design : Use transcriptomics (RNA-seq) in cell lines to identify differentially expressed genes post-treatment.

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

  • ADME Profiling :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Permeability : Caco-2 cell monolayer assay (evidence of logP >2.5 suggests moderate absorption).
  • Metabolic Stability : Human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion.

Methodological Challenges

Q. How can stereochemical impurities be minimized during synthesis?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric allylic alkylation (AAA) for stereocontrol ().

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Formulation : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug Design : Introduce ester groups at the pyrrolidine nitrogen for hydrolytic activation in plasma ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.